Diphenyl toluene
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Overview
Description
Diphenyl toluene, also known as 1,1’-biphenyl-4-methyl, is an organic compound consisting of two phenyl groups attached to a toluene molecule. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of methylated biphenyls. This process involves the use of high temperatures and a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl toluene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of diphenylmethane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (platinum, palladium)
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diphenylmethane derivatives
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives
Scientific Research Applications
Diphenyl toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which diphenyl toluene exerts its effects involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the phenyl rings of this compound act as electron-rich sites that can attract electrophiles, leading to the formation of substituted products. The stability of the aromatic rings also allows for the formation of resonance-stabilized intermediates during these reactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Consists of two phenyl rings without the methyl group.
Toluene: Contains a single phenyl ring with a methyl group.
Diphenylmethane: Similar structure but with a methylene bridge between the phenyl rings.
Uniqueness
Diphenyl toluene is unique due to the presence of both phenyl rings and a methyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The combination of these structural features allows for a diverse range of chemical reactions and applications in various fields.
Properties
CAS No. |
75032-36-9 |
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Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C19H16/c1-15-9-8-14-18(16-10-4-2-5-11-16)19(15)17-12-6-3-7-13-17/h2-14H,1H3 |
InChI Key |
WJHWUMMHEBCDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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